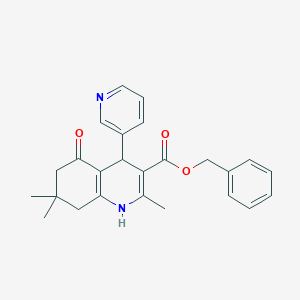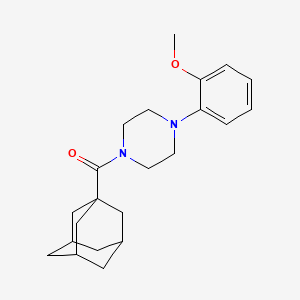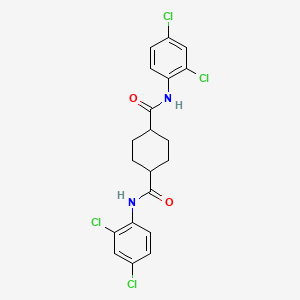![molecular formula C18H14BrNO4 B4983520 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BRB is a member of the stilbene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. Additionally, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase and HDAC enzymes. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative stress-related damage. Furthermore, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have neuroprotective effects, leading to improved cognitive function and memory.
实验室实验的优点和局限性
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for various scientific applications. Additionally, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to exhibit low toxicity, making it a safe compound to work with in laboratory settings. However, one limitation of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid. One potential direction is the development of novel formulations of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid that improve its solubility, making it more suitable for various scientific applications. Additionally, further studies are needed to elucidate the specific mechanisms of action of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid, which could lead to the development of more targeted and effective therapeutic agents. Furthermore, the potential applications of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease warrant further investigation.
合成方法
The synthesis of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with malononitrile to form 5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]malononitrile. This intermediate is then reacted with 4-bromobenzoic acid in the presence of potassium carbonate to yield 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid. The synthesis method of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications.
科学研究应用
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid also has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[(E)-2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-23-16-9-15(19)8-13(17(16)24-2)7-14(10-20)11-3-5-12(6-4-11)18(21)22/h3-9H,1-2H3,(H,21,22)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZMMQEGRUWBC-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)

![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)
